molecular formula C6H13ClN2O2 B2358308 4-Nitrocyclohexanamine hydrochloride CAS No. 2344681-00-9

4-Nitrocyclohexanamine hydrochloride

Cat. No.: B2358308
CAS No.: 2344681-00-9
M. Wt: 180.63
InChI Key: RZHYTDIIYFEYNR-KNCHESJLSA-N
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Description

4-Nitrocyclohexanamine hydrochloride (CAS 2344681-00-9) is a functionalized cyclohexane derivative of interest in advanced organic synthesis and materials science research. With a molecular formula of C6H13ClN2O2 and a molecular weight of 180.63 g/mol, this compound serves as a versatile bifunctional building block . Its structure, featuring both amino and nitro functional groups on the cyclohexane ring, allows for orthogonal chemical modifications, enabling researchers to construct complex molecular architectures such as pharmaceuticals, agrochemicals, and specialty polymers . The three-dimensional structure of the cyclohexane ring is particularly valuable for controlling the spatial arrangement of functional groups, which is a crucial factor in determining biological activity and material properties . In the realm of advanced materials, cyclohexane derivatives like this are utilized in the development of polymers and liquid crystals, where the incorporation of polar nitro and amino groups can fine-tune physical properties like thermal stability and intermolecular interactions . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-nitrocyclohexan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2.ClH/c7-5-1-3-6(4-2-5)8(9)10;/h5-6H,1-4,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZHYTDIIYFEYNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Nitrocyclohexanamine Hydrochloride

Classical Approaches to 4-Nitrocyclohexanamine Synthesis

Classical organic synthesis provides a foundational framework for constructing 4-Nitrocyclohexanamine hydrochloride. These methods often rely on well-established reactions, starting from commercially available materials and proceeding through several intermediate compounds.

A common and logical precursor for the synthesis of 4-Nitrocyclohexanamine is 4-Aminocyclohexanol. This starting material possesses the basic carbon skeleton and two of the necessary functional groups, albeit one in a different oxidation state (hydroxyl instead of nitro). The general synthetic scheme involves two main transformations: the synthesis of the 4-Aminocyclohexanol precursor itself, followed by the oxidation of the amino group to a nitro group.

The synthesis of 4-aminocyclohexanol often starts from 1,4-cyclohexanedione. d-nb.info This precursor can be subjected to a sequence of reduction and amination. One pathway involves the selective mono-reduction of one ketone group to a hydroxyl group, yielding 4-hydroxycyclohexanone. This intermediate can then undergo reductive amination or enzymatic transamination to install the amino group, resulting in 4-aminocyclohexanol. d-nb.inforesearchgate.net

Once 4-aminocyclohexanol is obtained, the crucial step is the oxidation of the primary amino group (-NH₂) to a nitro group (-NO₂). This transformation requires potent oxidizing agents capable of this specific conversion. Reagents such as trifluoroperacetic acid (TFPAA), generated in situ from trifluoroacetic anhydride and hydrogen peroxide, or dimethyldioxirane (DMDO) are commonly employed for the oxidation of primary aliphatic amines to nitroalkanes. The final step involves treating the resulting 4-nitrocyclohexanamine with hydrochloric acid to form the stable hydrochloride salt.

In a molecule with multiple reactive sites, such as 4-aminocyclohexanol which contains both an amino and a hydroxyl group, protecting groups are essential tools to achieve chemoselectivity. rsc.org Both the amino and hydroxyl groups are nucleophilic and can react with electrophiles, and their reactivity can interfere with desired transformations on other parts of the molecule.

For instance, during the oxidation of the amino group, the hydroxyl group could also potentially be oxidized. To prevent this, the hydroxyl group could be "protected" by converting it into a less reactive functional group, such as a silyl ether (e.g., TBDMS) or a benzyl ether. After the successful oxidation of the amine, this protecting group is removed in a "deprotection" step to regenerate the hydroxyl group, if needed for the final target structure.

Table 1: Common Protecting Groups for Amines

Protecting Group Abbreviation Structure Deprotection Conditions
tert-Butoxycarbonyl Boc -C(O)O(CH₃)₃ Strong acid (e.g., TFA, HCl)
Benzyloxycarbonyl Cbz or Z -C(O)OCH₂C₆H₅ Catalytic Hydrogenolysis (H₂, Pd/C)
9-Fluorenylmethoxycarbonyl Fmoc -C(O)OCH₂-Fmoc Base (e.g., Piperidine)

The synthesis is characterized by key oxidation and reduction reactions. Understanding their mechanisms is crucial for optimizing reaction conditions and predicting outcomes.

Reduction: The formation of the 4-aminocyclohexanol precursor from 1,4-cyclohexanedione involves reduction. The conversion of the ketone to a hydroxyl group is a classic nucleophilic addition reaction. A hydride reagent, such as sodium borohydride (B1222165) (NaBH₄), provides a hydride ion (H⁻) which attacks the electrophilic carbonyl carbon. This is followed by protonation of the resulting alkoxide ion by the solvent (e.g., ethanol (B145695) or water) to yield the alcohol. The subsequent conversion of the second ketone to an amine via enzymatic transamination involves the transfer of an amino group from a donor molecule, catalyzed by the enzyme, which proceeds through an imine intermediate that is then reduced. d-nb.info

Oxidation: The oxidation of the primary amine in 4-aminocyclohexanol to a nitro group is a stepwise process that increases the oxidation state of the nitrogen atom. The reaction with a peroxy acid, for example, likely proceeds through the formation of a hydroxylamine (B1172632) intermediate (R-NHOH), which is then further oxidized to a nitroso compound (R-N=O). The nitroso compound is subsequently oxidized to the final nitro compound (R-NO₂). Each step involves the removal of electrons from the nitrogen atom and the addition of oxygen, representing a progressive increase in its oxidation state.

Stereoselective Synthesis and Diastereomer Control

4-Nitrocyclohexanamine has two substituents on a cyclohexane (B81311) ring, which can exist as cis or trans diastereomers. The spatial relationship between the amino (or subsequent nitro) group and the other substituent is critical, and controlling this stereochemistry is a primary goal of modern synthetic methods.

The relative stereochemistry of the final product is often determined during the synthesis of its precursors. In the synthesis of 4-aminocyclohexanol from 1,4-cyclohexanedione, the use of biocatalysts like enzymes offers a high degree of stereocontrol. d-nb.info Specific keto reductases (KREDs) and amine transaminases (ATAs) can be chosen to selectively produce either the cis or the trans isomer of 4-aminocyclohexanol with high diastereomeric purity. d-nb.inforesearchgate.net

For example, research has shown that combining a specific KRED for the mono-reduction of the diketone with stereocomplementary ATAs can lead to either the cis or trans product in good to excellent diastereomeric ratios. d-nb.info This enzymatic approach leverages the highly specific, three-dimensional active site of the enzyme to control the direction of attack on the planar ketone, thereby dictating the stereochemical outcome. This method is a powerful alternative to classical chemical reductions, which often yield mixtures of diastereomers that are difficult to separate. google.com A dynamic isomerization process using a single transaminase has also been reported to convert cis/trans mixtures into the thermodynamically more stable trans diastereomer. nih.gov

Table 2: Enzymatic Synthesis of cis- and trans-4-Aminocyclohexanol

Enzyme Combination Pathway Product Diastereomeric Ratio (cis:trans)
LK-KRED + ATA-3FCR-4M Cascade cis-4-aminocyclohexanol >98:2
LK-KRED + ATA-200 Sequential trans-4-aminocyclohexanol 10:90
KRED-P1-H08 + ATA-3HMU-W63Y Sequential cis-4-aminocyclohexanol >98:2

Data derived from studies on the one-pot synthesis of 4-aminocyclohexanol isomers. d-nb.info

When a synthetic route produces a mixture of cis and trans diastereomers, their separation is necessary to isolate the desired pure compound. Since diastereomers have different physical and chemical properties, they can be separated using chromatographic techniques. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a primary tool for this purpose. Diastereomers will interact differently with the stationary phase of the HPLC column, leading to different retention times and thus, separation.

Normal-Phase HPLC: Utilizes a polar stationary phase (e.g., silica) and a non-polar mobile phase. The more polar diastereomer will interact more strongly with the stationary phase and elute later.

Reverse-Phase HPLC: Employs a non-polar stationary phase and a polar mobile phase. In this mode, the less polar diastereomer will have a longer retention time.

Gas Chromatography (GC) can also be used, particularly for volatile compounds. The diastereomers may need to be converted into more volatile derivatives before analysis. The separation is based on differences in boiling points and interactions with the stationary phase coating the inside of the GC column. For challenging separations, specialized chiral stationary phases can be used, although for diastereomers, standard achiral phases are often sufficient. diva-portal.orgresearchgate.net The choice of column, mobile phase (for HPLC) or temperature program (for GC), and detector are all optimized to achieve baseline separation of the isomers. nih.gov

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is pivotal in mitigating the environmental impact of its production. These principles guide the development of cleaner and more efficient chemical processes.

Atom Economy and Waste Minimization Strategies in Process Design

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. monash.edu In the context of this compound synthesis, maximizing atom economy is crucial for minimizing waste. Traditional multi-step syntheses often generate significant waste streams, prompting a shift towards more atom-economical routes. nih.govrsc.org

The catalytic hydrogenation of nitroarenes to anilines, a key transformation in many amine syntheses, is a prime example where atom economy can be significantly improved. Catalytic routes are inherently more atom-economical than stoichiometric reductions that generate large amounts of inorganic waste. rsc.org For instance, the reduction of a nitro group using hydrogen gas with a catalyst results in water as the only byproduct, achieving a high atom economy.

Table 1: Comparison of Atom Economy for Nitro Group Reduction Methods

Reduction MethodReactantsDesired ProductByproductsTheoretical Atom Economy (%)
Catalytic HydrogenationNitro Compound, H₂AmineH₂OHigh
Stoichiometric Reduction (e.g., with Fe/HCl)Nitro Compound, Fe, HClAmineFeCl₂, H₂OLow

This table provides a generalized comparison. Actual atom economy percentages would require specific balanced chemical equations for the synthesis of this compound.

Utilization of Benign Solvents and Alternative Reaction Media

The choice of solvent is a critical factor in the environmental footprint of a chemical synthesis. Traditional volatile organic compounds (VOCs) pose significant health and environmental hazards. Green chemistry encourages the use of benign solvents or, ideally, solvent-free conditions.

For the reduction of nitro compounds, which is a likely step in the synthesis of this compound, various green solvent alternatives are being explored. Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. rsc.org The selective reduction of nitroarenes to anilines has been successfully demonstrated using metallic zinc in near-critical water. rsc.org

Supercritical fluids, such as supercritical carbon dioxide (scCO₂), offer another promising alternative. catalysis.ru scCO₂ is non-toxic, non-flammable, and its solvent properties can be tuned by adjusting pressure and temperature. It has been investigated as a medium for the hydrogenation of nitro compounds, demonstrating the potential for cleaner reaction conditions and easier product separation. catalysis.rusemanticscholar.org The selective reduction of nitroarenes to N-arylhydroxylamines has been achieved using zinc in a CO₂/H₂O system, highlighting the potential of this medium for controlled reductions. semanticscholar.org

Biocatalysis, often conducted in aqueous media, presents a green approach to amine synthesis. scispace.commdpi.com Enzymes can operate under mild conditions and exhibit high selectivity, reducing the need for harsh solvents and reagents. scispace.commdpi.comuni-greifswald.de

Catalytic Methodologies in Synthetic Transformations

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions, thereby reducing energy consumption and waste generation. In the synthesis of this compound, catalytic methods are crucial for the key transformations, particularly the reduction of the nitro group.

Heterogeneous catalysts are often preferred in industrial applications due to their ease of separation and recyclability. For the reduction of nitroarenes, catalysts based on transition metals like palladium, platinum, and nickel are commonly employed. researchgate.net The choice of catalyst and support can significantly influence the selectivity of the reaction. Green approaches focus on developing catalysts that are highly active and selective under mild conditions, minimizing energy input. rsc.org

Biocatalysis offers a highly selective and environmentally friendly alternative to traditional metal catalysis. scispace.commdpi.comuni-greifswald.de Enzymes such as cyclohexylamine (B46788) oxidase can be used for the kinetic resolution and deracemization of amines, producing enantiomerically pure products. scispace.com The use of biocatalysts can lead to safer and more efficient processes for the manufacture of chiral amine-containing pharmaceuticals. mdpi.com

Development of Emerging One-Pot Synthetic Approaches

One-pot syntheses, where multiple reaction steps are carried out in a single reactor without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. rsc.orgrsc.org The development of one-pot procedures for the synthesis of functionalized cyclohexylamines is an active area of research.

For instance, an organocatalytic asymmetric synthesis of functionalized nitrocyclopropanes has been achieved through a one-pot, four-step method involving sequential domino reactions. researchgate.net While not directly producing the target molecule, this demonstrates the potential of complex one-pot sequences in building functionalized cyclic systems. One-pot multicomponent synthesis of tetrahydroquinoline derivatives has also been reported, showcasing the efficiency of such strategies in creating complex molecules from simple starting materials. nih.gov The efficient one-pot hydrogenation and acetylation of 4-nitrophenol (B140041) to paracetamol highlights a successful industrial application of this concept. rsc.org

Precursor Chemistry and Strategic Derivatization

Exploration of Novel Precursors to this compound

Research into novel precursors for functionalized cyclohexylamines is ongoing. One promising approach involves the use of nitroalkenes as versatile building blocks. The Michael addition of amines or other nucleophiles to nitrocyclohexene, followed by reduction of the nitro group, could provide a direct route to 4-substituted cyclohexanamine derivatives. researchgate.netorganic-chemistry.orgresearchgate.netorganic-chemistry.orgnih.gov Organocatalyzed Michael additions of aldehydes to nitroalkenes have been shown to proceed with high enantioselectivity, offering a pathway to chiral cyclohexylamine derivatives. organic-chemistry.org

Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4+2] cycloadditions represents another innovative approach. acs.org This method allows for the facile access to highly functionalized cyclohexylamines with full atom economy under mild reaction conditions. acs.org

Another potential precursor is cyclohexene oxide. The reaction of cyclohexene oxide with a nitrogen source and a nitrating agent could potentially lead to the desired product, although this route requires further investigation. The synthesis of functionalized cyclohexene oxide derivatives has been explored through cycloaddition-fragmentation sequences. upc.edu

The direct functionalization of the cyclohexane ring is also a viable strategy. Organocatalytic cascade reactions starting from 2,6-diketones can lead to the synthesis of 3-substituted cyclohexylamines with high enantioselectivity.

Functional Group Interconversions and Advanced Derivatization Pathways

The reactivity of the amino and nitro groups in this compound allows for a range of derivatization strategies, primarily focusing on N-acylation, N-alkylation, sulfonylation, and the formation of ureas and thioureas. These transformations are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures.

N-Acylation to Form Amides

The primary amine of 4-Nitrocyclohexanamine is readily acylated to form the corresponding N-(4-nitrocyclohexyl) amides. This classic transformation can be achieved using various acylating agents such as acyl chlorides or anhydrides in the presence of a base to neutralize the hydrochloric acid salt and the acid generated during the reaction.

A representative reaction involves the treatment of this compound with an acyl chloride in a suitable solvent, such as dichloromethane or tetrahydrofuran, with a tertiary amine base like triethylamine or diisopropylethylamine. This reaction proceeds smoothly at room temperature to yield the desired amide. The general applicability of this method allows for the introduction of a wide variety of acyl groups, thereby enabling the systematic modification of the compound's physicochemical properties.

Acylating AgentBaseProduct
Acetyl ChlorideTriethylamineN-(4-nitrocyclohexyl)acetamide
Benzoyl ChloridePyridineN-(4-nitrocyclohexyl)benzamide
Propionyl ChlorideDiisopropylethylamineN-(4-nitrocyclohexyl)propionamide

Synthesis of Sulfonamides

The reaction of 4-Nitrocyclohexanamine with sulfonyl chlorides provides a straightforward route to N-(4-nitrocyclohexyl) sulfonamides. libretexts.org These compounds are of significant interest due to the prevalence of the sulfonamide functional group in a wide range of biologically active molecules. ekb.eg The synthesis is typically carried out by reacting the amine with a sulfonyl chloride in the presence of a base, analogous to the acylation reaction. libretexts.org

For instance, the reaction of this compound with p-toluenesulfonyl chloride in the presence of a suitable base yields N-(4-nitrocyclohexyl)-4-methylbenzenesulfonamide. The choice of sulfonyl chloride can be varied to introduce different aryl or alkyl substituents, offering a modular approach to a library of sulfonamide derivatives.

Sulfonylating AgentBaseProduct
p-Toluenesulfonyl chlorideTriethylamineN-(4-nitrocyclohexyl)-4-methylbenzenesulfonamide
Methanesulfonyl chloridePyridineN-(4-nitrocyclohexyl)methanesulfonamide
Benzenesulfonyl chlorideDiisopropylethylamineN-(4-nitrocyclohexyl)benzenesulfonamide

Formation of Ureas and Thioureas

The amino group of 4-Nitrocyclohexanamine can also be derivatized to form ureas and thioureas, which are important pharmacophores. The reaction with isocyanates or isothiocyanates provides a direct and efficient method for the synthesis of these derivatives. commonorganicchemistry.com

The reaction of this compound with an isocyanate, such as phenyl isocyanate, in an inert solvent, typically in the presence of a base to liberate the free amine, results in the formation of the corresponding N,N'-disubstituted urea. Similarly, the use of an isothiocyanate leads to the formation of the analogous thiourea.

ReagentProduct
Phenyl isocyanate1-(4-nitrophenyl)-3-phenylurea
Methyl isocyanate1-methyl-3-(4-nitrophenyl)urea
Phenyl isothiocyanate1-(4-nitrophenyl)-3-phenylthiourea

An alternative two-step procedure for the synthesis of monosubstituted ureas involves the reaction of the amine with 4-nitrophenyl-N-benzylcarbamate, followed by hydrogenolysis to remove the benzyl group. bioorganic-chemistry.com This method is particularly useful for the derivatization of more complex amines. bioorganic-chemistry.com

Reduction of the Nitro Group

A key functional group interconversion of 4-Nitrocyclohexanamine is the reduction of the nitro group to a primary amine, yielding cyclohexane-1,4-diamine. This transformation opens up a vast array of further derivatization possibilities at both ends of the cyclohexane ring. Common methods for nitro group reduction include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under a hydrogen atmosphere. Chemical reducing agents like tin(II) chloride in hydrochloric acid or iron powder in acetic acid can also be employed.

The resulting cyclohexane-1,4-diamine is a versatile building block for the synthesis of polymers, chelating agents, and a variety of difunctionalized molecules. The presence of two primary amino groups allows for the construction of symmetrical or unsymmetrical derivatives, depending on the reaction conditions and stoichiometry of the reagents used.

Structural Elucidation and Conformational Analysis of 4 Nitrocyclohexanamine Hydrochloride

Spectroscopic Characterization Methodologies

Spectroscopic techniques are indispensable for elucidating the molecular structure of 4-Nitrocyclohexanamine hydrochloride. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the hydrogen and carbon framework, while vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy identify the functional groups present in the molecule.

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the molecular skeleton, determine the connectivity of atoms, and deduce the relative stereochemistry of substituents on the cyclohexane (B81311) ring.

Proton (¹H) NMR spectroscopy is particularly crucial for analyzing the stereochemistry of this compound. The chemical shift (δ) of each proton is influenced by its electronic environment, and the spin-spin coupling between adjacent protons provides definitive information about their dihedral angle, which in turn defines the conformation of the cyclohexane ring.

The cyclohexane ring typically adopts a stable chair conformation. In this conformation, protons can be either axial (pointing perpendicular to the ring's plane) or equatorial (pointing outwards from the ring's equator). The relative orientation of the amino and nitro groups (either cis or trans) dictates whether these substituents are in axial or equatorial positions. The thermodynamically more stable trans isomer is expected to exist predominantly in a di-equatorial conformation to minimize steric strain.

The key to conformational analysis lies in the vicinal coupling constants (³JHH), which describe the interaction between protons on adjacent carbons. The magnitude of this coupling is dependent on the dihedral angle between the protons, a relationship described by the Karplus equation. This allows for the differentiation of axial-axial, axial-equatorial, and equatorial-equatorial couplings.

³Jaa (axial-axial): Typically large, in the range of 10-13 Hz, due to a 180° dihedral angle.

³Jae (axial-equatorial): Small, in the range of 2-5 Hz, due to a ~60° dihedral angle.

³Jee (equatorial-equatorial): Small, in the range of 2-5 Hz, due to a ~60° dihedral angle.

The observation of large coupling constants for the protons at C1 and C4 (the carbons bearing the substituents) would be strong evidence for an axial orientation of these protons, confirming a di-equatorial arrangement of the nitro and ammonium (B1175870) groups in the trans isomer.

Table 1: Representative ¹H NMR Data for a trans-4-Substituted Cyclohexylamine (B46788) Hydrochloride Analog Data is based on known principles and analogous compounds for illustrative purposes.

Proton Position Expected Chemical Shift (δ, ppm) Multiplicity Representative Coupling Constants (J, Hz)
H-1 (CH-NH₃⁺) ~3.0 - 3.4 tt (triplet of triplets) ³Jaa ≈ 11, ³Jae ≈ 4
H-4 (CH-NO₂) ~4.5 - 4.8 tt (triplet of triplets) ³Jaa ≈ 11, ³Jae ≈ 4
H-2, H-6 (axial) ~1.4 - 1.6 m (multiplet) -
H-2, H-6 (equatorial) ~2.2 - 2.4 m (multiplet) -
H-3, H-5 (axial) ~1.7 - 1.9 m (multiplet) -

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. In a proton-decoupled spectrum, each unique carbon atom typically appears as a single sharp signal. For a symmetrically substituted molecule like trans-4-Nitrocyclohexanamine hydrochloride, four distinct signals would be expected: one for C1 (bearing the NH₃⁺ group), one for C4 (bearing the NO₂ group), one for the equivalent C2 and C6, and one for the equivalent C3 and C5. The chemical shifts are heavily influenced by the electronegativity of the attached substituents, with the carbons bonded to the nitrogen and nitro groups (C1 and C4) appearing significantly downfield.

Two-dimensional (2D) NMR techniques are used to establish unambiguous assignments.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each carbon atom with its directly attached proton(s), allowing for the definitive assignment of both ¹H and ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between carbons and protons over two or three bonds, confirming the connectivity of the entire molecular structure.

COSY (Correlation Spectroscopy): Reveals which protons are coupled to each other, confirming the sequence of protons around the ring.

Table 2: Representative ¹³C NMR Chemical Shift Data for a trans-4-Substituted Cyclohexylamine Analog Data is based on known principles and analogous compounds for illustrative purposes.

Carbon Position Expected Chemical Shift (δ, ppm)
C-1 (CH-NH₃⁺) ~50 - 55
C-4 (CH-NO₂) ~80 - 85
C-2, C-6 ~30 - 35

Vibrational spectroscopy probes the molecular vibrations of a compound and is an excellent tool for functional group identification.

In the IR spectrum of this compound, the most prominent bands would arise from the nitro (NO₂) and ammonium (NH₃⁺) groups. The nitro group exhibits two strong, characteristic stretching vibrations: an asymmetric stretch typically found around 1550 cm⁻¹ and a symmetric stretch around 1380 cm⁻¹.

The formation of the hydrochloride salt converts the primary amine (-NH₂) into an ammonium cation (-NH₃⁺). This results in the appearance of strong, broad N-H stretching bands in the region of 3200-2800 cm⁻¹. Additionally, characteristic ammonium bending (scissoring) vibrations appear around 1600-1500 cm⁻¹. C-H stretching vibrations for the cyclohexane ring are expected just below 3000 cm⁻¹.

Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information. While N-H and O-H stretches are often weak in Raman spectra, the symmetric stretch of the nitro group is typically a very strong and sharp band, making it easily identifiable.

Table 3: Principal Vibrational Bands for this compound

Vibrational Mode Functional Group Expected Frequency Range (cm⁻¹) Expected Intensity
Asymmetric Stretch R-NO₂ 1560 - 1540 Strong (IR), Weak (Raman)
Symmetric Stretch R-NO₂ 1390 - 1370 Strong (IR), Strong (Raman)
N-H Stretch R-NH₃⁺ 3200 - 2800 Strong, Broad (IR)
N-H Bend (Asymmetric) R-NH₃⁺ 1610 - 1550 Medium-Strong (IR)
N-H Bend (Symmetric) R-NH₃⁺ 1550 - 1500 Medium-Strong (IR)
C-H Stretch Cyclohexane 2950 - 2850 Medium-Strong (IR, Raman)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide a detailed picture of the molecule in solution, single-crystal X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state. This technique can precisely measure bond lengths, bond angles, and torsion angles, providing definitive confirmation of the compound's constitution, configuration, and preferred conformation in the crystal lattice. For this compound, an X-ray structure would confirm the cis or trans relationship between the substituents and reveal the exact chair conformation of the cyclohexane ring.

Beyond the structure of a single molecule, X-ray crystallography elucidates how molecules are arranged in a three-dimensional lattice. This crystal packing is governed by a network of intermolecular interactions. For an ionic compound like this compound, which consists of a 4-nitrocyclohexanaminium cation and a chloride anion, strong hydrogen bonds are the dominant directional forces.

The primary interactions responsible for the supramolecular architecture would be strong hydrogen bonds between the ammonium group (N-H donors) and the chloride anion (acceptor), as well as the oxygen atoms of the nitro group (acceptors). These N-H···Cl⁻ and N-H···O interactions would link the ions together into a stable, repeating three-dimensional network. Weaker interactions, such as C-H···O and C-H···Cl hydrogen bonds and van der Waals forces, would also play a significant role in achieving efficient crystal packing. The analysis of these interactions is crucial for understanding the physical properties of the solid material.

Chemical Reactivity and Transformation Mechanisms of 4 Nitrocyclohexanamine Hydrochloride

Reactions of the Amine Functionality

The primary amine group in 4-Nitrocyclohexanamine is a key reactive center, acting as a potent nucleophile. Its reactions are fundamental to building more complex molecular architectures.

The amine functionality readily participates in acyl transfer reactions with various acylating agents to form stable amide bonds. This transformation is a cornerstone of organic synthesis. The reaction typically involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of an acylating agent, such as a carboxylic acid, acid chloride, or anhydride. nih.govresearchgate.net

The general mechanism for this amidation is a nucleophilic acyl substitution. mdpi.com When reacting with a carboxylic acid, a coupling agent is often required to activate the carboxylic acid, making it more susceptible to nucleophilic attack. With more reactive acylating agents like acid chlorides or anhydrides, the reaction often proceeds rapidly, sometimes requiring a base to neutralize the acidic byproduct (e.g., HCl).

Key aspects of this reactivity include:

Nucleophilicity: The primary amine is a strong nucleophile, facilitating the attack on the carbonyl group.

Mechanism: The reaction proceeds through a tetrahedral intermediate, which then collapses to form the amide product and a leaving group. mdpi.com

Catalysis: While some reactions proceed without a catalyst, acid or base catalysis can enhance the reaction rate. For instance, titanium tetrafluoride (TiF4) has been shown to be an effective catalyst for the direct amidation of carboxylic acids with amines. researchgate.net

Below is a table illustrating typical amidation reactions that 4-Nitrocyclohexanamine could undergo.

Acylating AgentReagent/ConditionsProduct
Acetic AnhydridePyridine, Room Temp.N-(4-nitrocyclohexyl)acetamide
Benzoyl ChlorideNaOH (aq), Schotten-BaumannN-(4-nitrocyclohexyl)benzamide
Benzoic AcidEDC, HOBt, DMFN-(4-nitrocyclohexyl)benzamide

Data in this table is illustrative of common amidation reactions for primary amines.

Primary amines, including 4-Nitrocyclohexanamine, react with aldehydes and ketones in a condensation reaction to form imines, commonly known as Schiff bases. wjpsonline.comresearchgate.net This reversible reaction is typically catalyzed by either an acid or a base and involves the formation of an unstable carbinolamine intermediate, which then dehydrates to yield the imine. wjpsonline.com

The formation of the C=N double bond is a versatile method for creating new carbon-nitrogen frameworks. The stability of the resulting Schiff base can vary; those derived from aromatic aldehydes are generally more stable due to conjugation, while those from aliphatic aldehydes can be prone to polymerization. wjpsonline.com The reaction equilibrium can be driven towards the product by removing water as it is formed. wjpsonline.com

The mechanism involves two key stages:

Nucleophilic Addition: The amine nitrogen attacks the carbonyl carbon, forming a zwitterionic intermediate that quickly protonates to a neutral carbinolamine.

Dehydration: The carbinolamine is protonated on the oxygen under acidic conditions, turning the hydroxyl group into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen yields the imine.

Carbonyl CompoundCatalystProduct (Schiff Base)
BenzaldehydeAcetic Acid (cat.)N-(4-nitrocyclohexyl)-1-phenylmethanimine
AcetoneH+ (cat.), Dean-StarkN-(4-nitrocyclohexyl)propan-2-imine
4-NitrobenzaldehydeEthanol (B145695), StirringN-(4-nitrocyclohexyl)-1-(4-nitrophenyl)methanimine

This table represents expected products from Schiff base formation reactions. Specific yields and conditions may vary. nih.govijtsrd.com

Reactions of the Nitro Functionality

The nitro group is a strong electron-withdrawing group that imparts unique reactivity to the molecule. Its transformations, particularly reduction, are of significant synthetic utility.

The most common and synthetically valuable reaction of the nitro group is its reduction to a primary amine. This transformation converts 4-Nitrocyclohexanamine into cyclohexane-1,4-diamine, a versatile monomer and chemical intermediate. google.comrsc.org This reduction can be accomplished through various methods, including catalytic hydrogenation and stoichiometric metal-based reductions. wikipedia.orgsci-hub.se

Catalytic Hydrogenation: This is a widely used industrial method. It involves treating the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. wikipedia.org

Catalysts: Common catalysts include Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), and Raney Nickel. wikipedia.org Ruthenium-based catalysts have also been employed. google.com

Conditions: The reaction is often carried out in a solvent like ethanol or acetic acid under varying pressures of hydrogen.

Stoichiometric Reduction: These methods use metals in acidic media to act as the reducing agent. acsgcipr.org

Reagents: Common systems include iron (Fe) in acetic acid, tin (Sn) or zinc (Zn) in hydrochloric acid (HCl). wikipedia.orgacsgcipr.org

Mechanism: The mechanism involves a series of single electron transfers from the metal surface to the nitro group, followed by protonation steps. acsgcipr.org Intermediates such as nitroso and hydroxylamine (B1172632) species are formed along the pathway to the amine. sci-hub.se

The choice of reducing agent can be critical for chemoselectivity, especially in molecules with multiple reducible functional groups. organic-chemistry.org

MethodReagents and ConditionsProduct
Catalytic HydrogenationH₂, Pd/C, EthanolCyclohexane-1,4-diamine
Catalytic HydrogenationH₂, Raney NickelCyclohexane-1,4-diamine
Metal/Acid ReductionFe, HCl, RefluxCyclohexane-1,4-diamine hydrochloride
Metal/Acid ReductionZn, HCl, IsopropanolCyclohexane-1,4-diamine hydrochloride

This table summarizes common methods for the reduction of aliphatic nitro groups to amines. wikipedia.orgacsgcipr.orgunimi.it

While reduction to an amine is the most prevalent reaction, the nitro group can participate in other transformations. The strong electron-withdrawing nature of the nitro group acidifies the α-hydrogen (the hydrogen on the same carbon), allowing for the formation of a nitronate anion under basic conditions. nih.gov

Henry Reaction (Nitro-Aldol Reaction): The nitronate anion can act as a nucleophile and add to aldehydes or ketones in a classic Henry reaction, forming β-nitro alcohols. sci-hub.se This creates a new carbon-carbon bond.

Michael Addition: As a nucleophile, the nitronate can also participate in conjugate additions to α,β-unsaturated carbonyl compounds. researchgate.net

Nef Reaction: Primary or secondary nitroalkanes can be converted into the corresponding aldehydes or ketones via their nitronate salts under strong acidic conditions, a transformation known as the Nef reaction. nih.gov

Nucleophilic Attack on Nitrogen: While less common for aliphatic nitro compounds compared to aromatic ones, direct nucleophilic attack on the electrophilic nitrogen of the nitro group can occur under specific conditions, particularly in intramolecular reactions. stackexchange.com

These reactions highlight the versatility of the nitro group beyond its role as a precursor to an amine, enabling C-C bond formation and conversion to other functional groups. nih.govresearchgate.net

Catalytic Applications and Advanced Transformations

The potential for 4-Nitrocyclohexanamine hydrochloride in catalytic applications is largely theoretical and based on the reactivity of its functional groups rather than documented use.

Catalytic antibodies, or "abzymes," are antibodies designed to catalyze specific chemical reactions. This is often achieved by immunizing an animal with a hapten that mimics the transition state of the desired reaction. nih.gov The resulting antibodies have a binding site complementary to this transition state, which can stabilize it and accelerate the reaction. ucsf.edu

A molecule like 4-Nitrocyclohexanamine could theoretically serve as a structural scaffold for designing a hapten. For example, the ammonium (B1175870) group could be used to elicit a complementary acidic residue (like aspartate or glutamate) in the antibody's binding pocket. ucsf.edu This strategically placed residue could then act as a general acid or base catalyst. However, there is no specific mention in the scientific literature of this compound being used as a hapten to generate catalytic antibodies. The design of such haptens is a complex process requiring a molecule that is a stable analog of a high-energy transition state. documentsdelivered.comnih.gov

There is no direct evidence of this compound being used as a catalyst in homogeneous or heterogeneous systems. Its primary reactivity involves the reduction of the nitro group or reactions of the amine.

However, the catalytic hydrogenation of the closely related compound nitrocyclohexane (B1678964) is a well-studied and industrially relevant process. This reaction serves as an alternative pathway to valuable chemicals, avoiding multi-step processes. bohrium.comrsc.org The selective hydrogenation of nitrocyclohexane can yield cyclohexanone (B45756) oxime, cyclohexylamine (B46788), cyclohexanone, and cyclohexanol, depending on the catalyst and reaction conditions. mdpi.comrsc.org

Research in this area has explored various heterogeneous catalysts, including both noble and non-noble metals. For instance, bimetallic systems like CuCo/SiO₂ have been investigated in flow reactors for their ability to selectively produce cyclohexanone. mdpi.comresearchgate.net The choice of metal significantly influences the product distribution.

CatalystPrimary ProductReaction ConditionsKey Finding
Cu/SiO₂CyclohexanoneGas/Liquid Flow, 5 bar, 75 °CLow activity but selective towards cyclohexanone. mdpi.comresearchgate.net
Co/SiO₂CyclohexylamineGas/Liquid FlowHigh activity, favoring the full reduction to the amine. mdpi.comresearchgate.net
CuCo(3:1)/SiO₂CyclohexanoneGas Flow, 5 bar, 75 °CBimetallic system allows for efficient and highly selective production of cyclohexanone. researchgate.net
Pt NanoparticlesCyclohexanone Oxime4 bar H₂, 383 K, solvent-freeDesigned for mild condition conversion to the oxime. bohrium.com

Specific kinetic and mechanistic studies for reactions involving this compound are scarce. However, the mechanism for the catalytic hydrogenation of the related nitrocyclohexane has been described. The process is complex, with multiple competing and follow-up reactions. rsc.org

The proposed reaction network generally proceeds as follows:

Hydrogenation of nitrocyclohexane to nitrosocyclohexane.

Further reduction to N-cyclohexylhydroxylamine.

This intermediate can then either: a. Rearrange to form cyclohexanone oxime. b. Be further hydrogenated to form cyclohexylamine. rsc.org

The selectivity towards a specific product is highly dependent on the catalyst surface, reaction temperature, and hydrogen pressure. For example, the formation of cyclohexanone requires the efficient transformation of nitrocyclohexane into cyclohexanone oxime to prevent their coexistence on the catalyst surface, which can lead to the formation of cyclohexylamine. mdpi.com

Similarly, detailed kinetic studies have been performed on the reduction of other nitroaromatic compounds, such as 4-nitrophenol (B140041) to 4-aminophenol, which is a common model reaction to test catalyst performance. mdpi.comtaylorandfrancis.com In these studies, the reaction often follows pseudo-first-order kinetics, and the apparent rate constant (k_app) is determined to compare the efficiency of different catalysts. For the reduction of 4-nitrophenol catalyzed by Pt@Co-Al LDH, an activation energy of 36.63 kJ mol⁻¹ was determined from the Arrhenius plot. mdpi.com Such methodologies would be applicable to study the reduction of the nitro group in this compound if it were to be investigated.

Computational and Theoretical Studies on 4 Nitrocyclohexanamine Hydrochloride

Molecular Modeling and Quantum Chemical Calculations

Molecular modeling and quantum chemical calculations are central to understanding the intrinsic properties of 4-Nitrocyclohexanamine hydrochloride. These studies employ sophisticated algorithms to solve approximations of the Schrödinger equation, yielding detailed information about molecular geometry, energy, and electronic structure. youtube.com Density Functional Theory (DFT) is a commonly used method for such investigations due to its balance of accuracy and computational efficiency. mdpi.comelsevierpure.com

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface (PES). scm.comwikipedia.org For this compound, this involves finding the bond lengths, bond angles, and dihedral angles that result in the lowest possible total energy. wikipedia.org

The process is typically performed using methods like DFT with a specific functional, such as B3LYP, and a basis set, for instance, 6-311++G(d,p), which provides a mathematical description of the atomic orbitals. nih.govnih.gov The optimization algorithm iteratively adjusts the coordinates of each atom until the net forces approach zero, thus locating a stable, low-energy structure. scm.com The most stable conformation for 1,4-disubstituted cyclohexanes is typically a chair form where bulky substituents occupy equatorial positions to minimize steric hindrance. researchgate.net

Table 1: Predicted Geometrical Parameters for the Optimized Structure of this compound (Chair Conformation)

This table presents hypothetical data based on typical values for similar structures.

Parameter Bond/Angle Predicted Value
Bond Lengths C-N (amine) 1.48 Å
C-N (nitro) 1.49 Å
N-O (nitro) 1.23 Å
C-C (average) 1.54 Å
N-H (ammonium) 1.02 Å
Bond Angles C-C-C (ring) ~111°
C-C-N (amine) ~110°
C-C-N (nitro) ~109.5°
O-N-O (nitro) ~124°

| Dihedral Angle | C1-C2-C3-C4 | ~55° |

Understanding the electronic structure and how charge is distributed across a molecule is crucial for predicting its reactivity and intermolecular interactions. Natural Bond Orbital (NBO) analysis is a powerful technique for interpreting the wave function from a quantum chemical calculation in terms of localized bonds, lone pairs, and atomic charges. q-chem.comwisc.edu This method provides a more chemically intuitive picture than other population analysis schemes. q-chem.com

For this compound, NBO analysis can quantify the partial charges on each atom, revealing the electron-withdrawing effect of the nitro group and the positive charge concentration around the ammonium (B1175870) group. nih.gov It also provides information on orbital hybridization and delocalization effects, such as hyperconjugation between orbitals, which contribute to molecular stability. researchgate.net

Table 2: Hypothetical Natural Population Analysis (NPA) Charges for Key Atoms in this compound

This table presents hypothetical data based on established principles of electron distribution.

Atom Element Hypothetical NBO Charge (e)
N1 Nitrogen (Ammonium) -0.45
H (attached to N1) Hydrogen +0.35
C1 (attached to N1) Carbon -0.15
C4 (attached to N2) Carbon +0.10
N2 Nitrogen (Nitro) +0.60

Comprehensive Conformational Landscape Exploration

The flexibility of the cyclohexane (B81311) ring allows this compound to exist in various spatial arrangements or conformations. Exploring this conformational landscape is essential for understanding its behavior and properties.

The cyclohexane ring can adopt several conformations, most notably the stable "chair" and the more energetic "boat" and "twist-boat" forms. researchgate.net For a 1,4-disubstituted cyclohexane like the target molecule, both cis and trans diastereomers are possible. Each of these can exist in different chair conformations where the amino and nitro groups are either in axial or equatorial positions.

Computational methods can systematically map the potential energy surface (PES) by calculating the energy of these different conformations. youtube.com The results typically show that the chair conformation is the most stable. For the trans isomer, the di-equatorial conformer (where both the ammonium and nitro groups are in equatorial positions) is expected to be the global energy minimum due to minimized steric strain. The di-axial conformer would be significantly higher in energy.

Table 3: Hypothetical Relative Energies of this compound Conformers

This table presents plausible energy differences based on conformational analysis principles.

Isomer Conformation Substituent Positions Relative Energy (kcal/mol)
trans Chair Equatorial/Equatorial 0.00 (Global Minimum)
trans Chair Axial/Axial ~5.5
cis Chair Axial/Equatorial ~2.5

The different stable conformers of a molecule can interconvert, and computational chemistry can elucidate the pathways for these transformations. youtube.com A key process for cyclohexanes is the "ring flip," where one chair conformation converts into the other, causing equatorial substituents to become axial and vice-versa.

To study this, computational methods are used to locate the transition state structure on the potential energy surface that connects the two conformers. The energy difference between the stable conformer and the transition state is the activation energy barrier for the interconversion. frontiersin.org For a cyclohexane ring flip, the transition state typically resembles a half-chair or twist-boat conformation. Calculating these barriers provides insight into the molecule's dynamic behavior and the timescale of conformational changes.

Table 4: Hypothetical Energy Barriers for Conformational Interconversion

This table shows representative energy barriers for cyclohexane ring inversion.

Process Initial Conformer Final Conformer Transition State Calculated Energy Barrier (kcal/mol)
Ring Inversion trans-Equatorial/Equatorial trans-Axial/Axial Half-Chair ~10-11

Prediction of Spectroscopic Parameters

Once a molecule's optimized geometry and electronic structure are determined, quantum chemical calculations can be used to predict various spectroscopic properties. nih.gov These theoretical spectra are invaluable for interpreting and assigning experimental data.

For this compound, computational methods can predict vibrational frequencies corresponding to infrared (IR) and Raman spectra. nih.gov The calculations identify the characteristic stretching and bending modes of functional groups like N-H (from the ammonium ion), N-O (from the nitro group), and C-N. Theoretical frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor to improve agreement.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated. These predictions are based on the magnetic shielding environment of each nucleus in the optimized molecular structure, providing a powerful tool for structure verification.

Table 5: Hypothetical Predicted Spectroscopic Data for this compound

This table presents plausible spectroscopic data based on computational predictions for similar functional groups.

Spectroscopy Type Functional Group/Atom Predicted Value (Scaled)
Vibrational (IR) N-H Stretch (Ammonium) 3100-3250 cm⁻¹
C-H Stretch 2850-2950 cm⁻¹
NO₂ Asymmetric Stretch ~1545 cm⁻¹
NO₂ Symmetric Stretch ~1350 cm⁻¹
C-N Stretch 1100-1200 cm⁻¹
NMR Chemical Shift ¹H (H attached to C-NH₃⁺) ~3.1 ppm
¹H (H attached to C-NO₂) ~4.5 ppm
¹³C (C attached to NH₃⁺) ~50 ppm

Computational Prediction of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structures. Computational chemistry allows for the a priori prediction of NMR parameters, such as chemical shifts (δ) and coupling constants (J), which can aid in the interpretation of experimental spectra and confirm structural assignments. For this compound, density functional theory (DFT) calculations could be employed to predict its ¹H and ¹³C NMR spectra.

These predictions are based on calculating the magnetic shielding tensors for each nucleus in the molecule. The chemical shift is then determined by comparing these shielding values to that of a reference compound, typically tetramethylsilane (B1202638) (TMS). The predicted values are influenced by the chosen level of theory, basis set, and the inclusion of solvent effects in the computational model.

Below are tables of predicted ¹H and ¹³C NMR chemical shifts and coupling constants for this compound, assuming a chair conformation with the nitro and amino groups in equatorial positions to minimize steric hindrance.

Predicted ¹H NMR Data for this compound Simulated in D₂O

ProtonPredicted Chemical Shift (δ, ppm)Predicted Coupling Constants (J, Hz)
H-1 (CH-NH₃⁺)3.10 - 3.25J(H-1, H-2a) = 11.5, J(H-1, H-2e) = 4.0
H-4 (CH-NO₂)4.50 - 4.65J(H-4, H-3a) = 12.0, J(H-4, H-3e) = 4.5
H-2a, H-6a1.40 - 1.55
H-2e, H-6e2.10 - 2.25
H-3a, H-5a1.60 - 1.75
H-3e, H-5e2.20 - 2.35

Predicted ¹³C NMR Data for this compound Simulated in D₂O

CarbonPredicted Chemical Shift (δ, ppm)
C-1 (CH-NH₃⁺)55.0 - 57.0
C-4 (CH-NO₂)85.0 - 87.0
C-2, C-630.0 - 32.0
C-3, C-528.0 - 30.0

Simulated Infrared and Raman Spectra for Experimental Validation

The simulation of these spectra is crucial for:

Validating experimental results: Comparing a simulated spectrum with an experimental one can confirm the identity and purity of a synthesized compound.

Assigning vibrational modes: Computational analysis helps in assigning specific peaks in the spectra to the corresponding molecular vibrations (e.g., stretching, bending, twisting).

Understanding molecular properties: The vibrational frequencies are related to the bond strengths and geometry of the molecule.

The table below presents the predicted characteristic vibrational frequencies for this compound.

Predicted Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
N-H stretch (NH₃⁺)3200 - 3000Strong, BroadWeak
C-H stretch (aliphatic)2950 - 2850MediumStrong
N-O asymmetric stretch (NO₂)1550 - 1530Very StrongMedium
N-O symmetric stretch (NO₂)1360 - 1340StrongStrong
C-N stretch (amine)1200 - 1150MediumWeak
C-N stretch (nitro)900 - 850MediumMedium

Computational Green Chemistry Metrics and Sustainability Analysis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Computational tools can be used to evaluate the "greenness" of a synthetic route before it is even performed in a lab, saving time, resources, and minimizing waste.

Quantitative Atom Economy Calculations for Synthetic Routes

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. jocpr.com It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. jocpr.com

Two plausible synthetic routes for this compound are considered here for atom economy analysis.

Route 1: Nitration of Cyclohexanamine followed by Hydrochloride Salt Formation

Step 1: C₆H₁₁NH₂ + HNO₃ → C₆H₁₀(NO₂)NH₂ + H₂O

Step 2: C₆H₁₀(NO₂)NH₂ + HCl → C₆H₁₀(NO₂)NH₃Cl

Route 2: Reduction of 1,4-Dinitrocyclohexane followed by Hydrochloride Salt Formation

Step 1: C₆H₁₀(NO₂)₂ + 3H₂ (with catalyst) → C₆H₁₀(NO₂)NH₂ + 2H₂O

Step 2: C₆H₁₀(NO₂)NH₂ + HCl → C₆H₁₀(NO₂)NH₃Cl

Atom Economy Calculation

Synthetic RouteReactantsMolecular Weight of Reactants ( g/mol )Molecular Weight of Product ( g/mol )Atom Economy (%)
Route 1 C₆H₁₁NH₂ (99.18) + HNO₃ (63.01) + HCl (36.46)198.65180.6390.9%
Route 2 C₆H₁₀(NO₂)₂ (174.15) + 3H₂ (6.06) + HCl (36.46)216.67180.6383.4%

From this analysis, Route 1 exhibits a higher atom economy, suggesting it is a more efficient route in terms of incorporating reactant atoms into the final product.

Evaluation using EcoScale and Sustainability Index of Synthesis (SIS)

While atom economy is a useful metric, it does not provide a complete picture of the greenness of a process. The EcoScale and the Sustainability Index of Synthesis (SIS) are more comprehensive metrics that consider various factors.

The EcoScale is a semi-quantitative tool that evaluates the quality of a chemical synthesis by assigning penalty points for deviations from an ideal reaction (defined as 100). nih.govnih.gov The final score is calculated by subtracting the total penalty points from 100. Parameters considered include yield, cost, safety, reaction conditions, and ease of work-up. tandfonline.com

The Sustainability Index of Synthesis (SIS) is another metric that assesses the sustainability of a synthesis plan based on factors like the source of starting materials, energy consumption, and the fate of byproducts. nih.gov

Below is a hypothetical evaluation of the two proposed synthetic routes using these metrics, with plausible assumptions for the parameters.

EcoScale Evaluation of Synthetic Routes

ParameterRoute 1 Penalty PointsRoute 2 Penalty Points
Yield (Assuming 70%)1515
Price of Reactants 5 (HNO₃ is inexpensive)10 (1,4-Dinitrocyclohexane and catalyst can be more expensive)
Safety 10 (Nitric acid is corrosive and an oxidizer)15 (Hydrogen gas is flammable, catalyst may be pyrophoric)
Technical Setup 5 (Standard glassware)10 (Requires high-pressure hydrogenation equipment)
Temperature/Time 5 (Reaction may require cooling)10 (Hydrogenation may require elevated temperature and pressure)
Workup/Purification 10 (Aqueous workup and crystallization)10 (Filtration of catalyst, aqueous workup)
Total Penalty Points 50 70
EcoScale Score (100 - Penalty) 50 (Acceptable) 30 (Inadequate)

Sustainability Index of Synthesis (SIS) Evaluation

Parameter (Scale 0-1, 1 being most sustainable)Route 1 Assumed ScoreRoute 2 Assumed Score
Mass fraction of valorized inputs (FVI) 0.40.3
Mass fraction of valorized outputs (FVO) 0.20.2
Mass fraction of valorized target product (FVP) 0.80.8
Input enthalpic energy fraction from renewables (FRE) 0.10.1
Sustainability Index (SI) - RMS of scores 0.46 0.44

Based on these hypothetical evaluations, Route 1 appears to be the more favorable synthetic pathway for this compound from a green chemistry perspective, with a higher EcoScale score and a slightly better Sustainability Index.

Advanced Research Avenues and Methodological Integration

Integration with Advanced In Situ Analytical Techniques for Real-Time Reaction Monitoring

The synthesis of 4-Nitrocyclohexanamine hydrochloride, likely involving the reduction of a dinitro precursor or the amination of a nitro-functionalized ketone, necessitates precise control over reaction kinetics and intermediate formation. Advanced in situ analytical techniques are pivotal for achieving this, offering real-time data that enables process optimization and mechanistic understanding.

Key methodologies applicable to monitoring the synthesis of this compound include spectroscopic techniques that can track the conversion of functional groups. For instance, Raman spectroscopy can be employed to monitor the reduction of the nitro group by observing the disappearance of its characteristic stretching frequency, typically around 1350 cm⁻¹. researchgate.net This method has been successfully used for the real-time analysis of nitroarene reductions in aqueous media, providing quantitative kinetic data. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly with the advent of benchtop systems and flow cells, offers another powerful tool for real-time reaction monitoring. magritek.commpg.de For a reaction producing this compound, ¹H or ¹³C NMR could track the appearance of signals corresponding to the amine-bearing carbon and the disappearance of precursor signals. Furthermore, hyperpolarized ¹⁵N NMR presents a high-sensitivity option for studying reactions involving nitrogen-containing functional groups, which could provide detailed insights into the transformation of the nitro group and the formation of the amine.

These in situ techniques allow for the rapid determination of reaction endpoints, the identification of transient intermediates, and the optimization of parameters like temperature, pressure, and catalyst loading, thereby enhancing reaction efficiency and safety.

Table 1: In Situ Analytical Techniques for Reaction Monitoring
TechniqueParameter MonitoredAdvantagesPotential Application in Synthesis
Raman SpectroscopyVibrational modes of functional groups (e.g., -NO₂)Non-invasive, compatible with aqueous media, provides quantitative kinetic data. researchgate.netTracking the disappearance of the nitro group peak during reduction.
Benchtop NMR SpectroscopyChanges in the chemical environment of nuclei (¹H, ¹³C)Provides detailed structural information, quantitative analysis of reactants and products. magritek.comMonitoring the formation of the amine and consumption of the starting material.
Hyperpolarized ¹⁵N NMR¹⁵N nuclei in nitro and amine groupsExtremely high sensitivity for nitrogen-containing compounds, allows for detailed mechanistic studies.Probing the electronic changes at the nitrogen centers during the reaction.
Direct Analysis in Real Time Mass Spectrometry (DART-MS)Molecular weight of reactants, intermediates, and productsHigh sensitivity, minimal sample preparation, suitable for heterogeneous reactions. rsc.orgIdentifying reaction intermediates and byproducts in real-time.

Development of Novel Synthetic Routes Utilizing Flow Chemistry or Microreactor Technologies

Traditional batch synthesis methods for compounds like this compound can be limited by issues of heat and mass transfer, especially in highly exothermic reactions such as nitro group reductions. Flow chemistry and microreactor technologies offer a superior alternative by providing precise control over reaction conditions, leading to improved yields, selectivity, and safety. nih.gov

The reduction of aliphatic nitro compounds to primary amines has been successfully demonstrated in continuous-flow systems. nih.gov A metal-free reduction using trichlorosilane, for example, allows for the conversion of various nitro derivatives into their corresponding amines with high yields and short residence times, often eliminating the need for complex purification steps. nih.gov This approach could be directly adapted for the synthesis of this compound from a suitable nitro-containing precursor.

Table 2: Comparison of Batch vs. Flow Synthesis for Nitro Compound Reduction
ParameterTraditional Batch SynthesisFlow Chemistry / Microreactors
Heat TransferOften inefficient, leading to hotspots and side reactions.Excellent, due to high surface-area-to-volume ratio, ensuring uniform temperature. schenautomacao.com.br
Mass TransferCan be limited, especially in multiphasic systems (e.g., gas-liquid-solid).Significantly enhanced, leading to faster reaction rates. schenautomacao.com.br
SafetyAccumulation of large quantities of reagents and energetic intermediates poses risks.Small reaction volumes minimize risk; better control over exothermic events. nih.gov
ScalabilityScaling up can be non-linear and challenging.Easily scalable by operating the system for longer durations (scaling-out).
Process ControlDifficult to precisely control parameters throughout the reactor volume.Precise control over temperature, pressure, and residence time. nih.gov

Exploration of Asymmetric and Chiral Synthesis for Enantiopure this compound

The presence of multiple substitution sites on the cyclohexane (B81311) ring of this compound means it can exist as different stereoisomers. The development of synthetic routes to access enantiopure forms is a significant area of research, as the biological activity of chiral molecules is often stereospecific.

Biocatalysis offers a powerful platform for the asymmetric synthesis of chiral amines. nih.govmdpi.com One promising strategy for producing enantiopure this compound would involve the use of transaminases (TAs). Starting from a prochiral precursor such as 4-nitrocyclohexanone, a stereoselective transaminase could directly install the amine group with high enantiomeric excess, yielding a specific stereoisomer of the final product. Transaminases are widely used in industry for the synthesis of optically pure amines due to their high selectivity and operation under mild conditions. nih.gov

Another approach is asymmetric catalysis using chiral metal complexes or organocatalysts. cardiff.ac.uk For instance, visible-light-enabled photoredox catalysis, combined with a chiral phosphoric acid, has been used to achieve asymmetric [4+2] cycloadditions to form highly functionalized chiral cyclohexylamine (B46788) derivatives with excellent stereoselectivity. rsc.org A similar strategy could be envisioned where a prochiral nitro-containing substrate is functionalized asymmetrically to build the desired stereocenters. The nitro-Mannich reaction, which can be rendered diastereoselective, provides another route to control stereochemistry in the formation of β-nitro-amines, which are precursors to functionalized cyclic amines. ucl.ac.uk

Table 3: Biocatalytic Approaches for Chiral Amine Synthesis
Enzyme ClassReaction TypeSubstrate ExampleKey Advantage
Transaminase (TA)Asymmetric Reductive Amination4-NitrocyclohexanoneDirect conversion of a ketone to a chiral amine with high enantioselectivity. nih.gov
Alcohol Dehydrogenase (ADH)Asymmetric reduction4-NitrocyclohexanoneProduces a chiral nitro-alcohol intermediate, which can be converted to the amine.
Monoamine Oxidase (MAO)Kinetic ResolutionRacemic 4-NitrocyclohexanamineSelectively oxidizes one enantiomer, leaving the other in high enantiomeric purity.
Imine Reductase (IRED)Asymmetric reduction of iminesN-(4-nitrocyclohexylidene)amineStereoselective reduction of a pre-formed imine to the target chiral amine. mdpi.com

Applications in Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry focuses on chemical systems held together by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and electrostatic effects. wikipedia.org The structure of this compound, with its hydrogen bond-donating amine group, hydrogen bond-accepting nitro group, and hydrophobic cyclohexane backbone, makes it an intriguing candidate for host-guest chemistry and the design of self-assembling systems.

The cyclohexyl moiety is known to be an effective guest for the hydrophobic cavities of macrocyclic hosts like cucurbiturils. mdpi.com Studies have shown that cyclohexylamine derivatives can be encapsulated within the cavity of cucurbit rsc.orguril (Q rsc.org), with the interaction being observable via ¹H NMR spectroscopy as shifts in the proton signals of the guest molecule. mdpi.com Similarly, the cyclohexane ring of this compound could be encapsulated by such a host, with the polar amino and nitro groups potentially residing at the portals of the macrocycle, where they could engage in further interactions.

The bifunctional nature of the molecule could also be exploited in molecular recognition. The ammonium (B1175870) group can act as a recognition site for crown ethers or other anion-binding hosts, while the nitro group can participate in dipole-dipole interactions or act as a hydrogen bond acceptor. This dual functionality could enable the design of complex supramolecular assemblies or sensors where the binding of one guest at the amine site could allosterically modulate the binding of another guest at the nitro site. Colorimetric sensor arrays have successfully used various chemically responsive dyes to discriminate between different amines based on properties like Lewis basicity and polarity, a principle that could be applied to detect and differentiate functionalized cyclohexylamines. illinois.edu

Future Directions in Green Synthesis and Sustainable Chemical Development for Related Compounds

The future of chemical manufacturing is intrinsically linked to the principles of green and sustainable chemistry. Research into the synthesis of this compound and related compounds is increasingly focused on minimizing environmental impact and improving resource efficiency. researchgate.net

A key area of development is the replacement of hazardous reagents and solvents. For instance, the reduction of aliphatic nitro compounds can be performed in water, a benign solvent, using reagents like sodium borohydride (B1222165) with a nickel boride catalyst, offering a rapid and environmentally friendly alternative to traditional methods that use volatile organic solvents. researchgate.net Similarly, the development of solvent-free reaction conditions is a major goal in sustainable synthesis. worldscientific.com

Another focus is on catalysis. While precious metal catalysts (e.g., palladium, platinum) are highly effective for nitro reductions, there is a strong drive to develop catalysts based on more abundant and less toxic metals. Furthermore, the use of heterogeneous catalysts is preferred as they can be easily recovered and reused, reducing waste and cost. oiccpress.com Natural base catalysts, such as those derived from waste materials like snail shells, are being explored for organic transformations and represent an innovative approach to sustainable catalysis. oiccpress.comoiccpress.com These principles guide the development of future synthetic routes for functionalized amines, aiming for processes that are not only efficient but also environmentally responsible.

Q & A

Q. What are the optimal synthesis protocols for 4-Nitrocyclohexanamine hydrochloride to ensure high yield and purity?

The synthesis of this compound typically involves multi-step reactions, including nitro group introduction, cyclohexane ring functionalization, and salt formation. Optimization depends on reagent selection (e.g., nitro precursors), reaction conditions (temperature, solvent polarity), and purification methods (recrystallization, column chromatography). Purity can be assessed using HPLC (≥95% purity threshold) or NMR spectroscopy to confirm structural integrity . For reproducibility, detailed protocols should account for reagent variability and scalability.

Q. How should this compound be handled and stored to maintain stability?

This compound is incompatible with oxidizing agents (e.g., peroxides, chlorates) due to its nitro group, which may pose explosion risks under reactive conditions . Storage should prioritize anhydrous environments (desiccators) and inert atmospheres (argon or nitrogen) to prevent hydrolysis. Hydrochloride salts generally enhance solubility in aqueous buffers (pH 4–6), but prolonged exposure to moisture or light should be avoided .

Q. What analytical techniques are recommended for characterizing this compound?

Key methods include:

  • HPLC : For purity assessment and quantification, using a C18 column with UV detection at 254 nm .
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm nitro group positioning and cyclohexane ring conformation .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation and fragmentation pattern analysis.
  • X-ray Crystallography : To resolve crystal structure and salt formation details, if single crystals are obtainable.

Advanced Research Questions

Q. How does the nitro group in this compound influence its bioactivity and interaction with neuronal receptors?

The nitro group may act as an electron-withdrawing moiety, altering electron density in the cyclohexane ring and modulating binding affinity to neurotransmitter receptors (e.g., glutamate or GABA receptors). In vitro assays, such as radioligand binding studies, can quantify receptor affinity (IC₅₀ values). Computational docking simulations (e.g., AutoDock Vina) may predict interaction sites with synaptic proteins . Comparative studies with non-nitrated analogs could isolate the nitro group’s role in neuroprotective or excitatory effects.

Q. What strategies can resolve contradictions in reported bioactivity data of this compound across studies?

Discrepancies may arise from differences in assay conditions (e.g., cell lines, buffer pH) or compound purity. To mitigate:

  • Standardize protocols (e.g., NIH/3T3 cells for cytotoxicity, identical incubation times).
  • Validate purity using orthogonal methods (HPLC + NMR).
  • Conduct meta-analyses of published data to identify confounding variables (e.g., solvent effects in DMSO vs. saline) .
  • Replicate experiments under controlled conditions to isolate bioactivity drivers.

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

SAR studies should systematically modify substituents (e.g., halogenation at the cyclohexane ring or amine group alkylation) and assess pharmacological outcomes. Steps include:

  • Synthetic Iteration : Introduce fluorine or methyl groups to evaluate steric/electronic effects .
  • In Vitro Screening : Test derivatives against target enzymes (e.g., monoamine oxidases) or receptors.
  • Computational Modeling : Use QSAR (Quantitative SAR) to correlate structural descriptors (logP, polar surface area) with activity.
  • Toxicity Profiling : Compare LD₅₀ values in zebrafish models to prioritize low-toxicity candidates.

Methodological Considerations Table

Aspect Recommended Approach References
Synthesis OptimizationMulti-step protocols with purity validation via HPLC/NMR
Stability AssessmentAccelerated degradation studies under varied pH/temperature
Bioactivity ContradictionsMeta-analysis + controlled replication
SAR DevelopmentIterative synthesis + QSAR modeling

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.